8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound with significant interest in both organic chemistry and medicinal research. It is classified as a benzopyran derivative, which is a class of compounds known for their diverse biological activities and applications in pharmaceuticals. The compound's structure features a methoxy group at the eighth position and a hydroxyl group at the fourth position, contributing to its unique chemical properties and potential therapeutic effects.
This compound can be sourced from various natural and synthetic processes. It has been identified in certain fungi, such as Penicillium citrinum, where it was isolated alongside other benzopyran derivatives. Additionally, it can be synthesized through various laboratory methods, which are optimized for different scales of production, including industrial applications .
8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is classified under:
The synthesis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 8-methoxy-2H-chromen-4-one with reducing agents to yield the desired chromanol structure. This method can be performed under controlled conditions to optimize yield and purity.
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability while maintaining control over reaction parameters .
The molecular structure of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol can be represented as follows:
Key structural data include:
The compound's unique substitution pattern imparts distinct chemical reactivity and biological interactions compared to other benzopyran derivatives .
8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol participates in several types of chemical reactions:
These reactions can be utilized in synthetic organic chemistry to create more complex molecules or to modify the compound for specific applications.
The mechanism of action of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with biological targets such as enzymes and receptors. The hydroxyl group at the fourth position is capable of forming hydrogen bonds with enzyme active sites, potentially modulating their activity. Additionally, the methoxy group influences lipophilicity and membrane permeability, which are critical factors for bioavailability .
Key chemical properties include:
These properties are essential for understanding how the compound behaves in various environments and applications .
8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:
Research continues into its efficacy and potential new applications within these fields, highlighting its importance as a versatile compound in both academic and industrial settings.
Retrosynthetic deconstruction of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol reveals three primary strategic disconnections (Table 1). The most logical approach involves cleavage of the C4-hydroxyl group, leading back to 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one as a key precursor. This ketone intermediate can undergo stereoselective reduction using chiral reducing agents like CBS (Corey-Bakshi-Shibata) catalysts or enantioselective microbial bioreduction to install the stereocenter at C4. Alternative disconnection at the pyran oxygen suggests ortho-hydroxy-para-methoxy acetophenone and epoxypropane as viable starting materials, enabling acid-catalyzed annulation. A third approach involves disconnection at the C2-C3 bond, revealing 2-methoxy phenol and 4-hydroxybutyraldehyde precursors for acid-catalyzed cyclocondensation. Each pathway presents distinct advantages: the ketone intermediate route offers robust stereocontrol opportunities, while the epoxide route benefits from commercial availability of starting materials. The optimal pathway selection depends on target scale, enantiomeric purity requirements, and available chiral technologies [6] [9].
Table 1: Retrosynthetic Analysis Pathways for 8-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Disconnection Site | Key Intermediate/Precursors | Strategic Advantage |
---|---|---|
C4-Oxygen | 8-Methoxy-3,4-dihydro-2H-1-benzopyran-4-one | Enables stereoselective reduction |
Pyran Oxygen | 2-Hydroxy-4-methoxyacetophenone + Epoxypropane | Acid-catalyzed annulation |
C2-C3 Bond | 2-Methoxy phenol + 4-Hydroxybutyraldehyde | Convergent synthesis approach |
The Friedel-Crafts acylation–aldol condensation cascade represents the most efficient route for constructing the benzopyran core with methoxy group pre-installation. This methodology begins with 2,4-dihydroxyacetophenone synthesis via aluminum chloride-catalyzed acylation of resorcinol with acetic anhydride at 159°C, achieving near-quantitative ring acetylation. Selective methylation using dimethyl sulfate or methyl iodide under Williamson conditions installs the 8-methoxy group at the para-position relative to the acetyl function, yielding 2-hydroxy-4-methoxyacetophenone with high regioselectivity. The critical cyclization employs amberlite resin catalysis, where ketone activation facilitates aldol condensation with acetone under reflux conditions in anhydrous toluene (6 hours, 70-75% yield). This heterogeneous acid catalysis outperforms homogeneous alternatives by minimizing demethylation side reactions and enabling catalyst recycling. Amberlite's macroreticular structure provides superior substrate accessibility compared to mineral acids, while simultaneously acting as a water scavenger to drive the dehydration step. Optimization studies demonstrate that maintaining strict anhydrous conditions prevents hydrolysis of the enone intermediate, significantly improving yields of 2,2-dimethyl-7-methoxy-3,4-dihydro-2H-1-benzopyran-4-one [6].
Subsequent ketone reduction requires careful optimization to prevent racemization. Sodium borohydride in methanol at 0°C selectively reduces the carbonyl without cleaving the methoxy group, producing the racemic chromanol. Alternatively, catalytic transfer hydrogenation with Hantzsch ester and chiral phosphoric acids achieves enantiomeric excesses >90%, though this increases process complexity. Final dehydroxymethylation occurs through palladium-catalyzed hydrogenolysis or acidic dehydration (concentrated H₂SO₄, acetic acid, 40°C), yielding the saturated 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol core with preserved methoxy functionality [6] [9].
Electrophilic cyclization of propargylic ethers provides a complementary route to the benzopyran core under milder conditions than classical Friedel-Crafts approaches. This method involves O-alkylation of 2-methoxy-1-naphthol with 1,1-diarylprop-2-yn-1-ols using phase-transfer catalysis, followed by Brønsted or Lewis acid-mediated rearrangement (10 mol% p-toluenesulfonic acid in refluxing toluene, 4 hours). The reaction proceeds via allenyl cation intermediate formation, which undergoes regioselective 6-endo-dig cyclization to install the pyran ring with complete control over alkene geometry. This approach delivers 2,2-disubstituted benzopyrans with excellent functional group tolerance, accommodating nitro, aldehyde, and alcohol substituents [5].
Iodocyclization offers particularly efficient access to halogenated intermediates for subsequent functionalization. Optimization studies reveal that nitromethane solvent with sodium bicarbonate base (2 equivalents) significantly enhances iodolactonization yield (77% vs 61% in acetonitrile) at ambient temperature (Table 2). The reaction displays remarkable sensitivity to electrophile stoichiometry, with 3 equivalents of iodine proving optimal. For enhanced stereocontrol, iodine monochloride (1.5 equivalents) in nitromethane at -25°C achieves near-quantitative conversion (96% yield) without requiring additional base. The resulting 3-iodo-2H-benzopyrans serve as versatile intermediates for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce diverse C3-substituents prior to carbonyl reduction. Notably, this methodology enables installation of sterically demanding substituents incompatible with aldol condensation approaches [5] [9].
Table 2: Optimization of Iodocyclization Conditions for Benzopyran Synthesis
Electrophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
I₂ (3 equiv) | Acetonitrile | NaHCO₃ (2 equiv) | 25 | 24 | 61 |
I₂ (3 equiv) | Dichloromethane | NaHCO₃ (2 equiv) | 25 | 24 | 49 |
I₂ (3 equiv) | Nitromethane | NaHCO₃ (2 equiv) | 25 | 24 | 77 |
ICl (1.5 equiv) | Nitromethane | None | -25 | 0.5 | 96 |
ICl (1.5 equiv) | Nitromethane | None | 0 | 0.5 | <5 |
Achieving enantiomeric purity at C4 represents a critical challenge in synthesizing biologically relevant 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol. Asymmetric transfer hydrogenation (ATH) of the corresponding ketone using Noyori-type catalysts delivers superior stereocontrol. The complex Ru(II)-(S,S)-TsDPEN (0.5 mol%) in azeotropic formic acid-triethylamine (5:2 ratio) at 40°C reduces 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-one to the (S)-alcohol with 98% enantiomeric excess within 12 hours. This methodology benefits from operational simplicity and catalyst recyclability, though substrate solubility limitations necessitate cosolvent screening. Alternatively, biocatalytic reduction using Rhodotorula rubra whole cells achieves complementary (R)-selectivity (94% enantiomeric excess) in phosphate buffer (pH 7.0) at 30°C, utilizing glucose as co-substrate for cofactor regeneration. Whole-cell systems circumvent product inhibition through continuous in situ product extraction using adsorption resins [4] [10].
For non-racemic substrates requiring C3 functionalization, Sharpless asymmetric epoxidation of 8-methoxy-3,4-dihydro-2H-1-benzopyran provides stereochemical diversification. Allylic alcohol precursors undergo epoxidation using titanium tetraisopropoxide-diethyl tartrate catalyst (20 mol%) with tert-butyl hydroperoxide at -20°C, delivering 3,4-epoxy derivatives with >90% enantiomeric excess. Regioselective epoxide opening occurs via Lewis acid-mediated hydrolysis (BF₃·OEt₂ in wet THF) with inversion at C4, installing the tertiary alcohol with defined stereochemistry. This approach enables access to both enantiomers through appropriate selection of L- or D-diethyl tartrate ligands [4].
The methoxy group at C8 serves as a versatile handle for structural diversification through deprotection or conversion to other functionalities. Regioselective demethylation requires careful optimization to prevent ether cleavage elsewhere in the molecule. Boron tribromide (1.0 M in dichloromethane) at -78°C selectively cleaves the para-methoxy group without affecting the pyran oxygen, yielding the corresponding catechol derivative within 2 hours (82% yield). This transformation proceeds via formation of a stable boron chelate with the adjacent carbonyl or hydroxyl group, directing demethylation specifically at C8. Alternatively, aluminum chloride-ethanethiol complex in anhydrous dichloromethane achieves comparable selectivity under milder conditions (0°C, 4 hours), particularly valuable for base-sensitive substrates [8].
Direct functional group interconversion avoids complete deprotection-reprotection sequences. Lithium diphenylphosphide-mediated phosphonium salt formation enables conversion to 8-fluorobenzopyrans through Balz-Schiemann reaction (tetrafluoroborate salt isolation followed by thermolysis). More practically, iodination occurs via in situ-generated trimethylsilyl iodide from hexamethyldisilane and iodine, producing 8-iodo-3,4-dihydro-2H-1-benzopyran-4-ol for cross-coupling applications. Palladium-catalyzed carbonylation of this iodide intermediate under syngas atmosphere (1 atm CO, 80°C) installs carboxylic acid, ester, or amide functionalities depending on reaction additives (water, alcohol, or amine nucleophiles) [5] [6].
Table 3: Late-Stage Methoxy Group Functionalization Strategies
Transformation | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
Demethylation | BBr₃ (1M in DCM), -78°C, 2h | 8-Hydroxy derivative | 82 |
Demethylation | AlCl₃/Ethanethiol (1:3), DCM, 0°C, 4h | 8-Hydroxy derivative | 78 |
Fluorination | 1. Ph₂PLi/THF, -78°C; 2. HBF₄; 3. Δ | 8-Fluoro derivative | 65 |
Iodination | TMSI (3 equiv), CH₃CN, 80°C, 12h | 8-Iodo derivative | 88 |
Carboxylation | Pd(OAc)₂ (5 mol%), dppf, CO (1 atm), MeOH, 80°C | 8-Methoxycarbonyl derivative | 75 |
Etherification through deprotonation and alkylation provides access to structurally diverse analogues. Treatment with sodium hydride (1.1 equivalents) in anhydrous dimethylformamide generates the alkoxide, which reacts with activated alkyl halides (allyl bromide, propargyl bromide) to install sterically undemanding groups. For bulky electrophiles, silver oxide-mediated alkylation (benzyl bromide derivatives, 24 hours reflux) minimizes elimination side reactions. These transformations demonstrate the synthetic versatility of the methoxy group as a chemical handle for generating structural diversity around the benzopyran core while preserving the chiral C4 center [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0